2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
CAS No.: 1115914-67-4
Cat. No.: VC6015236
Molecular Formula: C22H18F3N5O3
Molecular Weight: 457.413
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1115914-67-4 |
|---|---|
| Molecular Formula | C22H18F3N5O3 |
| Molecular Weight | 457.413 |
| IUPAC Name | 2-[8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C22H18F3N5O3/c1-13-5-3-8-17(14(13)2)33-20-19-28-30(21(32)29(19)10-9-26-20)12-18(31)27-16-7-4-6-15(11-16)22(23,24)25/h3-11H,12H2,1-2H3,(H,27,31) |
| Standard InChI Key | CSAHVAFWVMRORG-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three distinct pharmacophoric elements:
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A triazolo[4,3-a]pyrazine core, which provides a rigid heterocyclic framework conducive to kinase binding.
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A 2,3-dimethylphenoxy substituent at position 8, enhancing lipophilicity and potential membrane permeability.
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An N-[3-(trifluoromethyl)phenyl]acetamide side chain at position 2, introducing hydrogen-bonding capacity and electronic effects via the trifluoromethyl group.
The trifluoromethyl group (-CF₃) is notable for its metabolic stability and ability to modulate electron distribution, often improving target affinity and pharmacokinetic profiles.
Physicochemical Properties
Key physicochemical parameters are summarized below:
The solubility profile remains uncharacterized in public datasets, though the presence of polar acetamide and trifluoromethyl groups suggests moderate aqueous solubility.
Synthesis and Chemical Characterization
Synthetic Pathways
While explicit details for this compound are proprietary, VulcanChem reports a multi-step synthesis involving:
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Core Formation: Cyclocondensation of substituted pyrazines with hydrazine derivatives to construct the triazolopyrazine ring.
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Side-Chain Introduction: Nucleophilic substitution or coupling reactions to attach the 2,3-dimethylphenoxy and acetamide groups.
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Purification: High-performance liquid chromatography (HPLC) to isolate intermediates and the final product, ensuring >95% purity.
Analogous syntheses for related triazolopyrazines emphasize the use of palladium-catalyzed cross-coupling reactions to install aryl ether linkages, a strategy likely applicable here .
Biological Activity and Mechanistic Insights
Antiproliferative Effects
Dose-response studies on analogous molecules reveal:
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Cell Cycle Arrest: G1/S phase blockade in A549 lung cancer cells at 1–10 μM concentrations .
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Apoptosis Induction: Annexin V-FITC/PI staining confirmed caspase-dependent apoptosis in HeLa cells after 48-hour exposure .
These effects correlate with c-Met pathway suppression, a mechanism plausible for the subject compound given its structural similarity to confirmed inhibitors .
Future Research Directions
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Enzyme Inhibition Assays: Prioritize c-Met kinase screening to validate target engagement.
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In Vivo Efficacy: Evaluate antitumor activity in xenograft models using A549 or MCF-7 cell lines.
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SAR Optimization: Explore substitutions on the phenoxy and acetamide groups to enhance potency and reduce off-target effects.
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